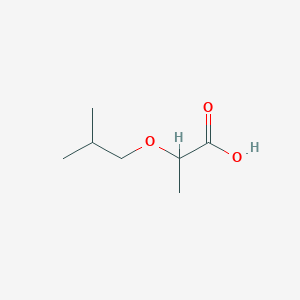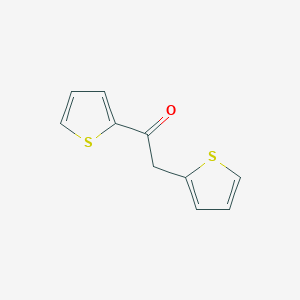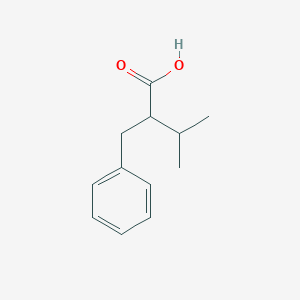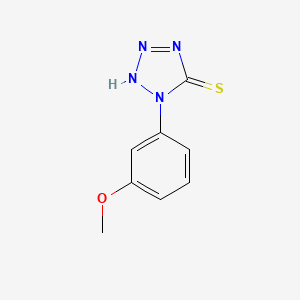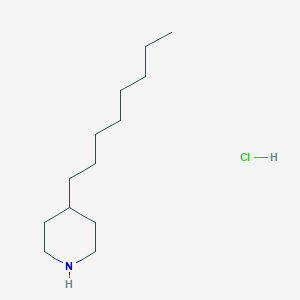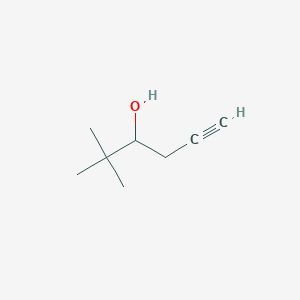
2,2-Dimethylhex-5-yn-3-ol
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
One example of a chemical reaction involving 2,2-Dimethylhex-5-yn-3-ol is its reaction with Lucas reagent. This reaction could result in a methyl shift, yielding a more stable tertiary carbocation .Physical And Chemical Properties Analysis
2,2-Dimethylhex-5-yn-3-ol has a molecular weight of 126.2 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
1. Lithium Aluminium Hydride Reductions
Research has demonstrated that lithium aluminium hydride reductions of 2,2-Dimethyl-3-phenylhex-4-yn-3-ol and its derivatives, which are structurally related to 2,2-Dimethylhex-5-yn-3-ol, can be effectively carried out. The solvent's nature significantly influences these reactions, highlighting the compound's potential in organic synthesis processes (Blunt et al., 1983).
2. Organocatalysis
A derivative of a new chiral organocatalyst, which includes a structure similar to 2,2-Dimethylhex-5-yn-3-ol, has been shown to effectively catalyze asymmetric Michael additions. This indicates the potential application of 2,2-Dimethylhex-5-yn-3-ol in asymmetric synthesis and organocatalysis (Cui Yan-fang, 2008).
3. Homoleptic Alkyne Nickel(0) Complex Formation
The formation of homoleptic alkyne nickel(0) complexes using alkynes like 2,2-Dimethylhex-5-yn-3-ol showcases its use in inorganic chemistry and coordination compounds. This research highlights its potential in creating complex structures with metallic elements (Klettke et al., 1996).
4. Solid State Polymorphism and Dynamics Study
Studies on compounds structurally similar to 2,2-Dimethylhex-5-yn-3-ol, like 2,2-dimethylbutan-1-ol, reveal insights into solid-state polymorphism and dynamism in these organic compounds. Such research is crucial in understanding the physical properties and phase behavior of organic substances (Juszyńska-Gałązka et al., 2013).
5. Synthesis of Chiral Propargylic Amines
The compound 2,2-Dimethylhex-5-yn-3-ol has been used in the CuBr-catalyzed three-component coupling process for the synthesis of chiral propargylic amines. This process has been shown to yield high enantiomeric excess, indicating its significance in stereoselective synthesis (Fan & Ma, 2013).
Safety and Hazards
The safety data sheet for a similar compound, 3,5-Dimethyl-1-hexyn-3-ol, indicates that it is flammable and toxic if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . It’s important to note that while this data is for a similar compound, the exact safety and hazards for 2,2-Dimethylhex-5-yn-3-ol may vary.
properties
IUPAC Name |
2,2-dimethylhex-5-yn-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-5-6-7(9)8(2,3)4/h1,7,9H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTKFMYMEUWRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312282 | |
| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhex-5-yn-3-ol | |
CAS RN |
53723-35-6 | |
| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53723-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

